REACTION_CXSMILES
|
Cl[CH2:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1.[C:14]([OH:17])(=[O:16])[CH3:15].C(N(CC)CC)C>CC(C)=O>[C:14]([O:17][CH2:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1)(=[O:16])[CH3:15]
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Name
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|
Quantity
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0.545 g
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Type
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reactant
|
Smiles
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ClCC(CC1=CC(=C(C=C1)Cl)Cl)=O
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Name
|
|
Quantity
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2 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Name
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|
Quantity
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0.26 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
0.64 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Type
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CUSTOM
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Details
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The reaction mixture was then stirred overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The solution was cooled in an ice water bath
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Type
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CUSTOM
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Details
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Precipitated triethylammonium chloride was removed by filtration
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Type
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CUSTOM
|
Details
|
the filtrate was evaporated
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Type
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WASH
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Details
|
washed twice with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography over silica gel (10-30% ethyl acetate in hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(CC1=CC(=C(C=C1)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 33.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |